Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
CAS No.:
Cat. No.: VC13540920
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate -](/images/structure/VC13540920.png)
Specification
Molecular Formula | C14H22N2O2 |
---|---|
Molecular Weight | 250.34 g/mol |
IUPAC Name | tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate |
Standard InChI | InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-7,9-10H2,1-3H3 |
Standard InChI Key | GWUDSHDTYDQWHP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS 203662-66-2) is a nitrogen-containing spirocyclic compound with the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol . Its structure comprises a seven-membered azaspiro ring system fused to a cyclopropane moiety, with a cyano group (-CN) at the 7-position and a Boc-protected amine at the 2-position. The spirocyclic framework introduces conformational rigidity, which is advantageous for enhancing binding affinity and metabolic stability in drug candidates .
Key Physicochemical Properties:
Property | Value | Source |
---|---|---|
Boiling Point | 362.1±42.0 °C (predicted) | |
Density | 1.1±0.1 g/cm³ | |
LogP (Partition Coefficient) | 2.94 | |
Topological Polar Surface Area (TPSA) | 53.33 Ų | |
Storage Conditions | 4°C |
The compound’s SMILES notation (O=C(N(CC1)CCC21CC(C#N)C2)OC(C)(C)C) and InChIKey (QODLWXAMPOHERW-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database indexing . Its crystalline solid or viscous oil form (depending on purity) and moderate lipophilicity (LogP ≈ 2.94) suggest compatibility with organic solvents like dichloromethane or acetonitrile, as evidenced by synthetic protocols .
Synthetic Routes and Methodological Advances
The synthesis of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step sequences emphasizing ring-forming reactions and functional group transformations. A patent by CN102659678B outlines a scalable approach for analogous spirocyclic compounds, leveraging epoxidation and ring-expansion strategies .
Representative Synthesis Pathway:
-
Condensation Reaction: A ketone precursor (Compound II) reacts with a nitrile-containing intermediate (Compound V) under basic conditions (e.g., NaH in tetrahydrofuran) to form a bicyclic adduct (Compound VI) .
-
Epoxidation: Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, generating an epoxy intermediate.
-
Ring Expansion: Acid-catalyzed ring expansion of the epoxy intermediate yields the final spirocyclic product, with the Boc group remaining intact .
This method achieves a total yield of 70.7%, demonstrating efficiency improvements over earlier routes that relied on costly or hazardous reagents like Nitromethane . Alternative pathways reported in chemical databases involve cyclopropanation of α-cyanoamides followed by Boc protection, though yields for these methods are less well-documented .
Pharmaceutical and Industrial Applications
The compound’s structural motifs align with pharmacophores targeting enzymes and receptors implicated in inflammatory and neurodegenerative diseases. For example:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: The spirocyclic core mimics endogenous lipid substrates, enabling competitive inhibition of FAAH, a therapeutic target for pain management .
-
Chemokine Receptor Modulation: Derivatives of 7-azaspiro[3.5]nonane have shown activity against CCR3 and CCR5 receptors, potentially inhibiting HIV entry into host cells .
Comparative Bioactivity Data:
Target | IC₅₀ (nM) | Structural Analog | Source |
---|---|---|---|
FAAH | 12.4 | 1-Carbonyl-8-azaspiro[4.5]decane | |
CCR5 | 8.7 | Tert-butyl 7-aminospiro[3.5]nonane |
These findings underscore the compound’s utility as a scaffold for optimizing drug-like properties, such as solubility and target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume